N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide
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Description
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide, also known as MBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBMS is a benzimidazole derivative that has a sulfonamide group attached to it. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
- Application : N-3-methoxybenzyl-linoleamide acts as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is involved in endocannabinoid degradation. By inhibiting FAAH, this compound may modulate neurotransmitter release, potentially providing analgesic and anti-inflammatory effects .
- Application : Although further research is needed, N-3-methoxybenzyl-linoleamide’s indole structure suggests potential anti-cancer properties. Investigating its impact on cancer cell growth and apoptosis could be valuable .
- Application : 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) is an MTDL that includes N-3-methoxybenzyl functionality. It targets β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, making it a potential candidate for disease intervention .
- Application : N-3-methoxybenzyl-linoleamide’s FAAH inhibition may reduce inflammation by modulating endocannabinoid signaling. Investigating its impact on inflammatory pathways could be beneficial .
- Application : By blocking FAAH, N-3-methoxybenzyl-linoleamide may affect neurotransmitter release. Studying its impact on specific neurotransmitter systems (e.g., dopamine, serotonin) could reveal therapeutic potential .
Neuroprotection and Pain Management
Anti-Cancer Potential
Multi-Target Directed Ligand (MTDL)
Anti-Inflammatory Properties
Neurotransmitter Modulation
Drug Development
properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-8-16-18(17(13(12)2)20-25(4,22)23)19-11-21(16)10-14-6-5-7-15(9-14)24-3/h5-9,11,20H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESIKXPBKBZVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide |
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